molecular formula C25H26N8O3 B11524700 N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide

N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide

Cat. No.: B11524700
M. Wt: 486.5 g/mol
InChI Key: YZNDHVRDXHWKEJ-KPGMTVGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide is a complex organic compound featuring a triazine core, substituted with furan, methoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The triazine core is then functionalized with furan-2-ylmethylamine and 4-methoxyaniline through nucleophilic substitution reactions.

    Hydrazone Formation: The hydrazinylidene group is introduced by reacting the triazine derivative with hydrazine hydrate.

    Final Coupling: The final step involves coupling the hydrazone derivative with 4-acetamidophenylacetaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazone group can be reduced to hydrazine derivatives.

    Substitution: The triazine core can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazine core is a versatile scaffold for creating libraries of compounds for drug discovery.

Biology

Biologically, N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects, particularly in targeting cancer cells and bacterial infections.

Industry

Industrially, it can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide involves its interaction with specific molecular targets. The triazine core can bind to enzymes and receptors, inhibiting their activity. The furan and methoxyphenyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide: Unique due to its specific substitution pattern.

    N-{4-[(1E)-1-(2-{4-[(pyridin-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide: Similar structure but with a pyridine ring instead of furan.

    N-{4-[(1E)-1-(2-{4-[(thiophen-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide: Contains a thiophene ring, offering different electronic properties.

Uniqueness

The uniqueness of this compound lies in its combination of furan and methoxyphenyl groups, which confer specific chemical reactivity and biological activity not seen in its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C25H26N8O3

Molecular Weight

486.5 g/mol

IUPAC Name

N-[4-[(E)-N-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C25H26N8O3/c1-16(18-6-8-19(9-7-18)27-17(2)34)32-33-25-30-23(26-15-22-5-4-14-36-22)29-24(31-25)28-20-10-12-21(35-3)13-11-20/h4-14H,15H2,1-3H3,(H,27,34)(H3,26,28,29,30,31,33)/b32-16+

InChI Key

YZNDHVRDXHWKEJ-KPGMTVGESA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NCC3=CC=CO3)/C4=CC=C(C=C4)NC(=O)C

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NCC3=CC=CO3)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.